molecular formula C20H17N3OS B3288166 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-48-2

3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B3288166
CAS No.: 850930-48-2
M. Wt: 347.4 g/mol
InChI Key: OVLYCPRZKRRHIL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850930-48-2) is a high-quality chemical reagent for research use only. This compound belongs to the imidazo[1,2-a]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The structural core of this molecule is shared with compounds investigated for their activity on central nervous system targets. Specifically, closely related analogues have been characterized as selective ligands for the δ-subunit-containing γ-aminobutyric acid type A (GABAA) receptors and have been evaluated as potential brain-penetrant PET imaging agents for visualizing these receptors in neurological research . Furthermore, various imidazo[1,2-a]pyridine derivatives are under investigation for their role in modulating other biological targets, including the 5-HT2A serotonin receptor, which is relevant for sleep disorders, and as inhibitors for proteins involved in cellular proliferation, such as the mitotic kinesin CENP-E . The broad relevance of this chemical series makes it a valuable compound for researchers in diverse fields, including neuroscience and oncology. The compound has a molecular formula of C20H17N3OS and a molecular weight of 347.43 g/mol . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-9-15(12-14(13)2)20(24)22-19-18(16-6-5-11-25-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYCPRZKRRHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the imidazo[1,2-a]pyridine core, and finally the introduction of the benzamide group. Common synthetic routes include:

  • Condensation Reactions: : Thiophene derivatives can be synthesized through condensation reactions involving thiophene-2-carboxaldehyde and appropriate amines.

  • Cyclization Reactions: : The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving pyridine derivatives and suitable reagents.

  • Amide Formation: : The benzamide group can be introduced through amide coupling reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the treatment of diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as modulation of enzyme activity, inhibition of receptor binding, or activation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Pharmacological Profiles

Compound Name Substituents on Benzamide/Imidazopyridine Key Findings References
Target Compound : 3,4-Dimethyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 3,4-dimethyl benzamide, thiophen-2-yl at C2 Hypothesized enhanced lipophilicity for membrane permeability N/A
4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-methoxy benzamide Selective δ-subunit GABAA receptor PET ligand; brain penetrant
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) 2-fluoro, 5-cyano benzene Moderate molecular weight (320 Da); potential CNS activity
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine (17) 4-fluorophenyl at C3 Sub-optimal δ-GABAA receptor binding vs. methoxy analog
4-Fluoro-N-{2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}benzamide 4-fluoro benzamide, trifluoromethylphenyl at C2 Screening compound with high lipophilicity (LogP ~3.5)

Key Observations:

  • Substituent Position and Electronic Effects: Methoxy groups (e.g., 4-methoxy in ) enhance δ-GABAA receptor selectivity and brain penetration compared to halogenated or alkylated derivatives. 3,4-Dimethyl substitution on benzamide may increase lipophilicity (calculated LogP ~3.8) vs.
  • Molecular Weight (MW) :
    • The target compound (estimated MW ~373.5) exceeds analogs like compound 14 (320 Da), which may influence blood-brain barrier permeability .

Pharmacological Activity

  • δ-GABAA Receptor Targeting: The 4-methoxy analog demonstrates nanomolar affinity for δ-subunit-containing GABAA receptors, validated via PET imaging . In contrast, fluorinated derivatives (e.g., compound 17) show reduced selectivity, suggesting methoxy’s critical role in receptor interaction .
  • Anti-Inflammatory Potential: Imidazopyridine-benzamide hybrids with trifluoromethyl or methoxy groups exhibit anti-inflammatory activity comparable to aspirin (e.g., IC50 ~10 μM) .

Biological Activity

3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiophene ring and an imidazo[1,2-a]pyridine moiety, suggest diverse pharmacological applications. This article delves into the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide. Its molecular formula is C20H17N3OSC_{20}H_{17}N_3OS, and it has a molecular weight of approximately 357.43 g/mol. The presence of the thiophene and imidazo[1,2-a]pyridine structures contributes to its potential biological activity.

PropertyValue
Molecular FormulaC20H17N3OSC_{20}H_{17}N_3OS
Molecular Weight357.43 g/mol
IUPAC Name3,4-dimethyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

Anticancer Activity

Research indicates that 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide exhibits significant anticancer activity. In preclinical models, it has been shown to inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study assessing the compound's efficacy against human cancer cell lines, results demonstrated the following IC50 values:

Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48

These findings suggest that the compound possesses potent anticancer properties, particularly against non-small cell lung cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies utilizing the agar well diffusion method revealed moderate activity against several bacterial strains.

Antimicrobial Efficacy Results

The following table summarizes the minimum inhibitory concentration (MIC) values against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results indicate that while the compound demonstrates some antimicrobial activity, further optimization may be required to enhance its efficacy .

Enzyme Inhibition Studies

Another area of interest regarding this compound is its enzyme inhibition capabilities. Specifically, it has been studied for its effects on cytochrome P450 enzymes.

Enzyme Inhibition Data

Inhibition studies have shown that the compound exhibits moderate inhibition of CYP450 enzymes:

EnzymeInhibition (%)
CYP1A230
CYP2D625

These findings are significant as they suggest potential drug-drug interaction risks when used in therapeutic settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize 3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide and its structural analogs?

  • The compound is typically synthesized via multi-step reactions starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include Suzuki-Miyaura coupling for thiophene incorporation and benzamide formation via condensation reactions. Purification often involves column chromatography, and characterization relies on 1^1H/1313C NMR, ESI-MS, and HPLC. Analogs with substituents like fluoro or cyano groups are synthesized using similar protocols with modified aryl halides or nitriles .

Q. How is the selectivity of this compound for δ-subunit-containing GABAA receptors validated experimentally?

  • Pharmacological evaluation involves radioligand binding assays using recombinant GABAA receptors (e.g., α4β3δ isoforms) and autoradiography in brain tissues. Positron emission tomography (PET) studies with 11^{11}C-labeled analogs confirm brain penetration and δ-subunit selectivity by comparing uptake in δ-rich regions (e.g., thalamus) versus δ-deficient areas .

Q. What structural features of the compound contribute to its interaction with GABAA receptors?

  • The imidazo[1,2-a]pyridine scaffold and thiophene moiety are critical for binding to the extracellular domain of δ-subunits. Substituents like the 3,4-dimethylbenzamide group enhance affinity by forming hydrophobic interactions with receptor pockets, as shown via molecular docking and mutagenesis studies .

Advanced Research Questions

Q. How can researchers address discrepancies in the compound’s efficacy observed between recombinant and native GABAA receptor models?

  • Discrepancies may arise from differences in receptor subunit composition or auxiliary proteins in native tissues. To resolve this, use in situ hybridization to map δ-subunit expression and compare functional responses (e.g., chloride flux assays) in native neurons versus HEK293-expressed receptors. Cross-validation with δ-knockout animal models is recommended .

Q. What experimental strategies are optimal for studying the compound’s allosteric modulation mechanisms?

  • Combine electrophysiology (patch-clamp) with neurosteroid co-application to assess potentiation of GABA-evoked currents. Site-directed mutagenesis of δ-subunit residues (e.g., transmembrane domain 4) can identify binding determinants. Förster resonance energy transfer (FRET) assays track conformational changes during modulation .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Use quantitative structure-activity relationship (QSAR) models to predict logP and polar surface area. Molecular dynamics simulations of the compound in lipid bilayers assess passive diffusion. Radiolabeled analogs (e.g., 11^{11}C or 18^{18}F) with reduced hydrogen-bond donors show enhanced BBB uptake in PET imaging .

Q. What methods mitigate solubility challenges during in vivo administration?

  • Solubility can be improved using co-solvents like cyclodextrins or PEG-400. For chronic studies, formulate the compound as a nanocrystal suspension or lipid-based emulsion. Stability testing under physiological pH (7.4) and temperature (37°C) is critical for dosing consistency .

Data Contradiction Analysis

Q. Why does the compound exhibit variable potency in electrophysiological assays versus PET imaging studies?

  • Electrophysiology measures direct receptor activation, while PET reflects ligand binding kinetics and bioavailability. Variability may stem from differences in assay sensitivity (e.g., EC50 vs. Kd) or off-target binding in complex brain environments. Validate findings using orthogonal techniques like microdialysis or calcium imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.